4-Bromo-4'-ethyl-3-fluorobiphenyl
Overview
Description
1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- is an organic compound with the molecular formula C14H12BrF and a molecular weight of 279.15 g/mol . This compound is characterized by the presence of a biphenyl core substituted with bromine, ethyl, and fluorine groups at specific positions. It is a colorless solid that is slightly soluble in organic solvents such as ether and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- is typically synthesized through organic synthesis reactions. The specific preparation method depends on the reaction conditions and the choice of reagents. One common approach involves the bromination of 4’-ethyl-3-fluoro-1,1’-biphenyl using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for 1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- are not well-documented in the literature. it is likely that large-scale synthesis would involve similar organic synthesis techniques with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted biphenyl derivative.
Scientific Research Applications
1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of bromine, ethyl, and fluorine groups may influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A similar compound with a bromine atom substituted at the 4-position of biphenyl.
4’-Ethylbiphenyl: A compound with an ethyl group substituted at the 4’-position of biphenyl.
3-Fluorobiphenyl: A compound with a fluorine atom substituted at the 3-position of biphenyl.
Uniqueness
1,1’-Biphenyl, 4-bromo-4’-ethyl-3-fluoro- is unique due to the combination of bromine, ethyl, and fluorine substitutions on the biphenyl core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-(4-ethylphenyl)-2-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBFZFUJIGZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281436 | |
Record name | 4-Bromo-4′-ethyl-3-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-45-3 | |
Record name | 4-Bromo-4′-ethyl-3-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4′-ethyl-3-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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